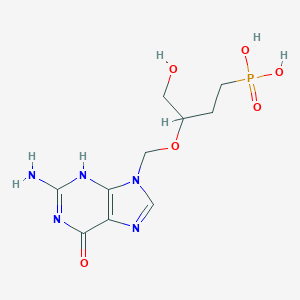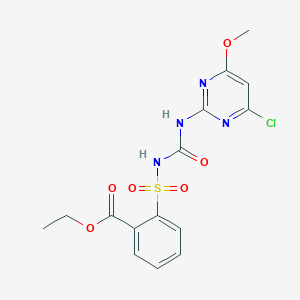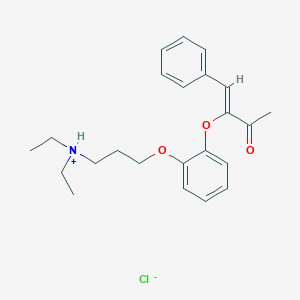
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride is a chemical compound that is commonly known as YC-1. It is a synthetic molecule that has been extensively studied for its potential therapeutic benefits. YC-1 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
YC-1 is a potent activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. YC-1 binds to the heme group in (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride and enhances its sensitivity to nitric oxide (NO), which is an endogenous activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride. YC-1 also enhances the activity of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride in the absence of NO, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes.
Effets Biochimiques Et Physiologiques
YC-1 has been shown to have several biochemical and physiological effects. It enhances the production of cGMP, which leads to smooth muscle relaxation and vasodilation. YC-1 also inhibits platelet aggregation and reduces oxidative stress. In addition, YC-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. YC-1 has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
YC-1 has several advantages for lab experiments. It is a potent and selective activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. YC-1 is also stable and can be easily synthesized in large quantities. However, YC-1 has some limitations for lab experiments. It is a hydrophobic molecule that can be difficult to dissolve in aqueous solutions. YC-1 can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of YC-1. One potential direction is the development of novel (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride activators that are more potent and selective than YC-1. Another direction is the study of the role of cGMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. YC-1 may have potential use in the treatment of these diseases by enhancing cGMP signaling and reducing oxidative stress. Finally, the study of the anti-tumor effects of YC-1 may lead to the development of novel cancer therapies that target (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride signaling.
Méthodes De Synthèse
The synthesis of YC-1 involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-(3-diethylaminopropoxy)phenol to form 3-(2-(3-diethylaminopropoxy)phenoxy)-4-bromo-5-nitrobenzoic acid. This compound is then subjected to reduction with palladium on carbon in the presence of hydrogen gas to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-nitrophenyl-3-buten-2-one. Finally, the nitro group is reduced to an amino group using hydrogen gas and palladium on carbon in the presence of hydrochloric acid to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride.
Applications De Recherche Scientifique
YC-1 has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. YC-1 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, pulmonary hypertension, and heart failure. In addition, YC-1 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
106064-08-8 |
|---|---|
Nom du produit |
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride |
Formule moléculaire |
C23H30ClNO3 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
diethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-4-24(5-2)16-11-17-26-21-14-9-10-15-22(21)27-23(19(3)25)18-20-12-7-6-8-13-20;/h6-10,12-15,18H,4-5,11,16-17H2,1-3H3;1H/b23-18-; |
Clé InChI |
ZJKVIJMHYSNYNX-XTMYEIJHSA-N |
SMILES isomérique |
CC[NH+](CC)CCCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.[Cl-] |
SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
Synonymes |
3-Buten-2-one, 3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-, hydro chloride, (Z)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



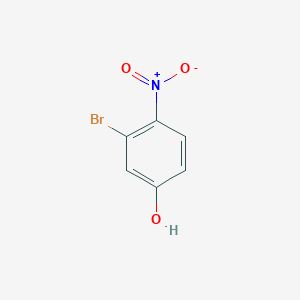
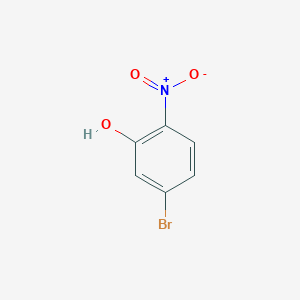
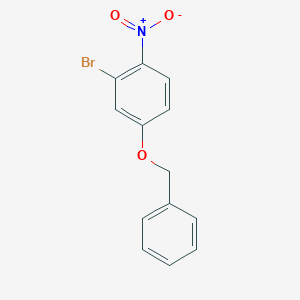
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
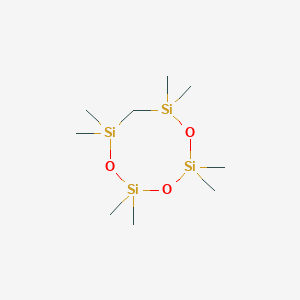
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
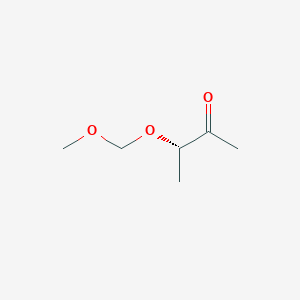
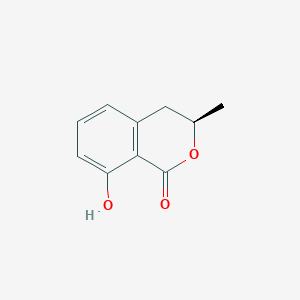
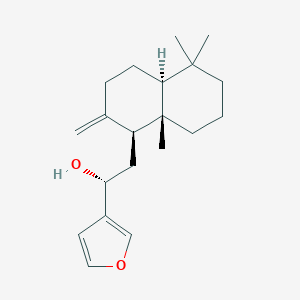
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)
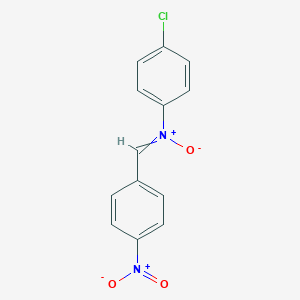
![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
